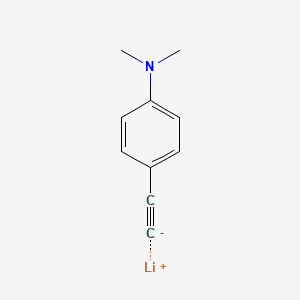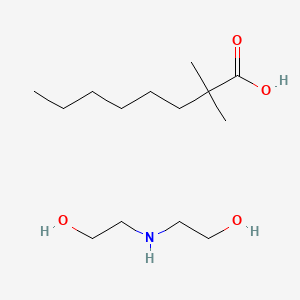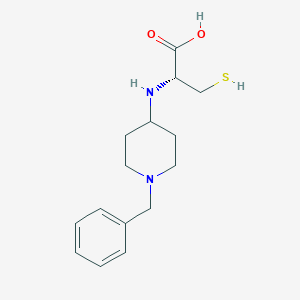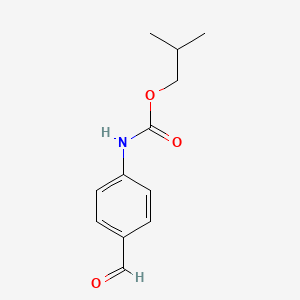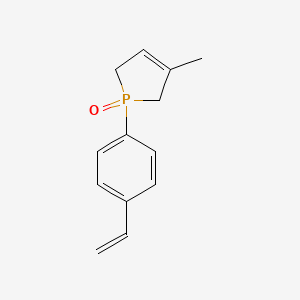![molecular formula C10H24O4Si B14470337 Di-tert-butyl[bis(methylperoxy)]silane CAS No. 66320-22-7](/img/structure/B14470337.png)
Di-tert-butyl[bis(methylperoxy)]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl[bis(methylperoxy)]silane is an organosilicon compound characterized by the presence of two tert-butyl groups and two methylperoxy groups attached to a silicon atom. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl[bis(methylperoxy)]silane can be synthesized through the reaction of di-tert-butylsilane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylperoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products, often employing advanced catalytic systems and reaction monitoring techniques.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl[bis(methylperoxy)]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under specific conditions, it can be reduced to form simpler silane derivatives.
Substitution: The methylperoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates and catalysts such as transition metal complexes.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.
Major Products
Oxidation: Products include oxidized organic compounds and silanol derivatives.
Reduction: Reduced silane compounds are formed.
Substitution: Substituted organosilicon compounds with various functional groups.
Aplicaciones Científicas De Investigación
Di-tert-butyl[bis(methylperoxy)]silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions and radical initiations.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl[bis(methylperoxy)]silane involves the homolytic cleavage of the peroxide bond, generating reactive oxygen species (ROS) such as methyl radicals. These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl peroxide: A similar compound with two tert-butyl groups and a peroxide bond, known for its stability and use as a radical initiator.
tert-Butyl hydroperoxide: Contains a tert-butyl group and a hydroperoxy group, commonly used as an oxidizing agent.
Uniqueness
Di-tert-butyl[bis(methylperoxy)]silane is unique due to the presence of both tert-butyl and methylperoxy groups attached to a silicon atom. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes.
Propiedades
Número CAS |
66320-22-7 |
|---|---|
Fórmula molecular |
C10H24O4Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
ditert-butyl-bis(methylperoxy)silane |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)15(13-11-7,14-12-8)10(4,5)6/h1-8H3 |
Clave InChI |
XWZCDDRTLYQVNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C(C)(C)C)(OOC)OOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


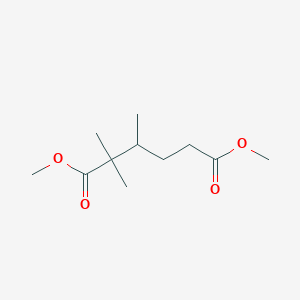
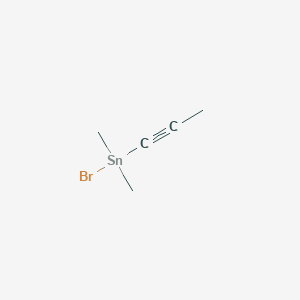
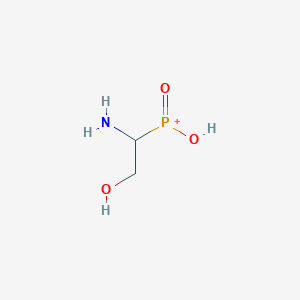
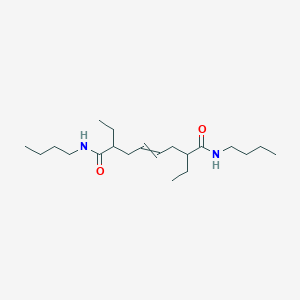
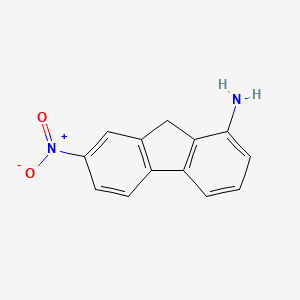
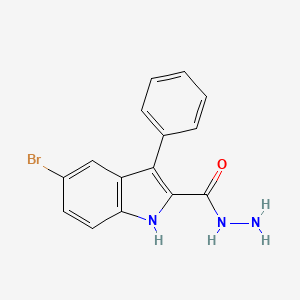
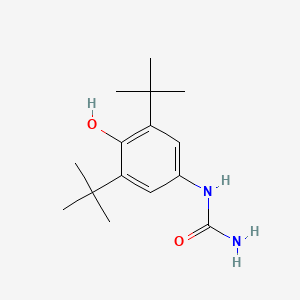
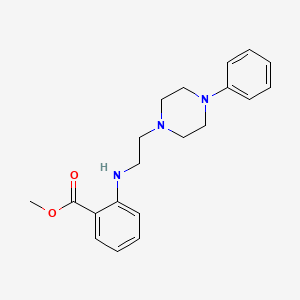
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
